Sitafloxacin (CAS 127254-12-0, DU-6859a) is a synthetic fluoroquinolone antibiotic classified as a fourth-generation member of this drug class. [] It exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, including anaerobic bacteria, and certain atypical bacterial pathogens. [] Developed by Daiichi Sankyo, sitafloxacin has primarily seen clinical use in Japan, where it received approval in 2008. []
Sitafloxacin is recognized for its potent activity against several clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae. [, ]
Like other fluoroquinolones, sitafloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair. [] By binding to these enzymes, sitafloxacin disrupts bacterial DNA synthesis, ultimately leading to bacterial cell death. Notably, sitafloxacin displays dual-targeting properties, exhibiting a balanced activity against both DNA gyrase and topoisomerase IV. [] This balanced activity contributes to its effectiveness against various bacterial species and can reduce the emergence of quinolone resistance. []
4.2 Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Research has focused on understanding the PK/PD properties of sitafloxacin to optimize its dosing regimens. Studies have evaluated sitafloxacin's absorption, distribution, metabolism, and excretion in various animal models and human subjects. [, , , ] This research provides valuable information for understanding its bioavailability, tissue penetration, and potential drug interactions. [, , , ]
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2